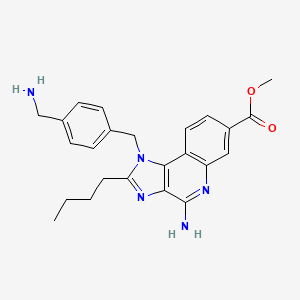
TLR7/8 agonist 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TLR7/8 agonist 6: is a small molecule that activates toll-like receptors 7 and 8, which are part of the innate immune system. These receptors are located in intracellular endosomes and play a crucial role in immune surveillance and the induction of immune responses. This compound has shown potential in immunotherapy, particularly in cancer treatment and vaccine adjuvant development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TLR7/8 agonist 6 involves several steps. One method includes the reaction of pentynoic acid with HBTU, trimethylamine, and a catalytic amount of DMAP, followed by the addition of 3-amino-4-isobutylaminoquinoline . Another method involves the reaction of compound 7 with sodium methoxide in anhydrous methanol at 65°C .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, coupling reactions, and purification steps such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: TLR7/8 agonist 6 undergoes various chemical reactions, including substitution and coupling reactions. For example, it can react with 1-azido-4-chlorobenzene to form a triazole tethered imidazoquinoline .
Common Reagents and Conditions:
Substitution Reactions: Reagents such as HBTU, trimethylamine, and DMAP are commonly used.
Coupling Reactions: Sodium methoxide in anhydrous methanol is used for coupling reactions.
Major Products: The major products formed from these reactions include triazole tethered imidazoquinolines, which have shown significant immunopharmacological activity .
Wissenschaftliche Forschungsanwendungen
Chemistry: TLR7/8 agonist 6 is used in the development of new synthetic routes and the study of reaction mechanisms. Its ability to undergo various chemical reactions makes it a valuable compound for organic synthesis research .
Biology: In biological research, this compound is used to study the activation of toll-like receptors and their role in the immune system. It helps in understanding how these receptors contribute to immune responses and the development of immune-related diseases .
Medicine: this compound has significant potential in cancer immunotherapy. It has been shown to suppress tumor growth, remodel the tumor microenvironment, and enhance the efficacy of immune checkpoint inhibitors . Additionally, it is used as a vaccine adjuvant to improve humoral and T-cell mediated immunity .
Industry: In the pharmaceutical industry, this compound is being explored for its potential in developing new immunotherapeutic drugs and vaccine adjuvants .
Wirkmechanismus
TLR7/8 agonist 6 activates toll-like receptors 7 and 8, which are located in intracellular endosomes. Upon activation, these receptors trigger a Th1 type innate immune response, leading to the induction of cytokines and chemokines . This activation enhances dendritic cell maturation, antigen presentation, and T-cell activation, ultimately leading to a robust immune response . The compound also enhances lymphocyte infiltration and immunogenic cell death, contributing to its antitumor effects .
Vergleich Mit ähnlichen Verbindungen
Imiquimod: A synthetic imidazoquinoline that activates toll-like receptor 7.
Resiquimod: Another imidazoquinoline that activates both toll-like receptors 7 and 8.
CL097 and CL075: Synthetic heterocyclic small molecules with TLR7/8 agonistic activity.
Uniqueness: TLR7/8 agonist 6 is unique due to its specific structural modifications, which enhance its immunopharmacological activity. . This makes it a valuable compound for both research and therapeutic applications.
Eigenschaften
Molekularformel |
C24H27N5O2 |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
methyl 4-amino-1-[[4-(aminomethyl)phenyl]methyl]-2-butylimidazo[4,5-c]quinoline-7-carboxylate |
InChI |
InChI=1S/C24H27N5O2/c1-3-4-5-20-28-21-22(29(20)14-16-8-6-15(13-25)7-9-16)18-11-10-17(24(30)31-2)12-19(18)27-23(21)26/h6-12H,3-5,13-14,25H2,1-2H3,(H2,26,27) |
InChI-Schlüssel |
MZRQRPABQLFPGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CN)C4=C(C=C(C=C4)C(=O)OC)N=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


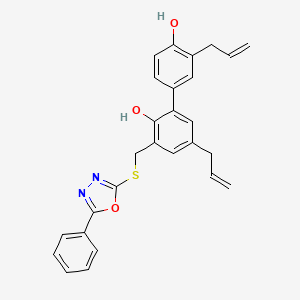
![3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410000.png)
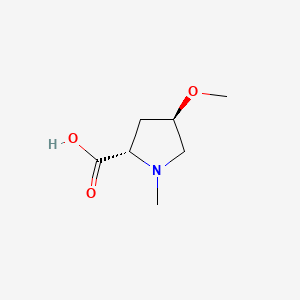
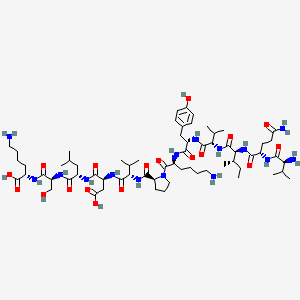
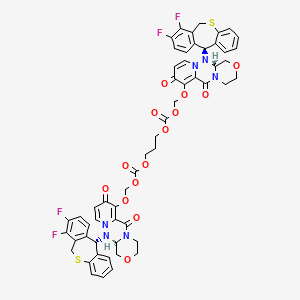
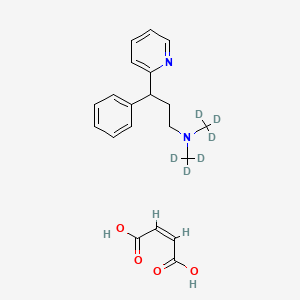
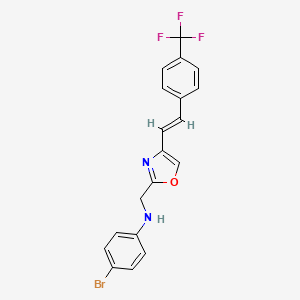
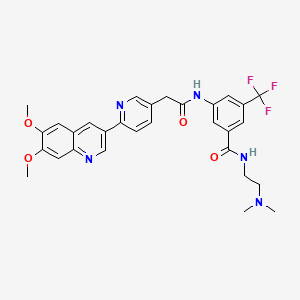
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)
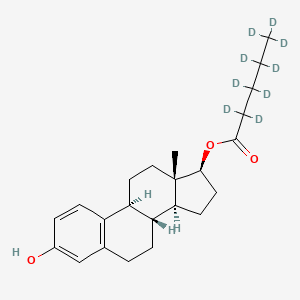
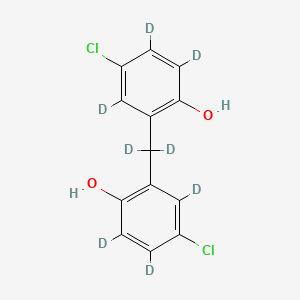

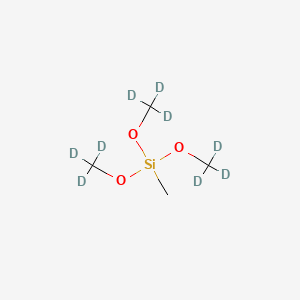
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12410068.png)
